

Application Notes and Protocols for AMPSO Sodium Salt in Capillary Electrophoresis

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Compound of Interest

Compound Name: AMPSO sodium salt

Cat. No.: B566536

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These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Amino-2-hydroxy-N,N-bis(2-hydroxyethyl)propane-1-sulfonic acid sodium salt (AMPSO-Na) as a background electrolyte (BGE) component in capillary electrophoresis (CE). AMPSO, a zwitterionic buffer, offers distinct advantages in the separation of a variety of analytes, particularly proteins and small molecules.

Introduction to AMPSO in Capillary Electrophoresis

AMPSO is a "Good's" buffer, valued in biochemical and biological research for its pKa of 9.0 (at 25°C), making it an effective buffer in the pH range of 8.3 to 9.7.^[1] Its zwitterionic nature at physiological pH allows it to provide buffering capacity with a minimal increase in ionic strength, which is advantageous in controlling Joule heating and electroosmotic flow (EOF) in capillary electrophoresis.^[1]

The primary role of AMPSO in CE is to maintain a stable pH during electrophoretic separation, which is crucial for achieving reproducible migration times and consistent peak shapes. Furthermore, as a zwitterionic additive, AMPSO can dynamically coat the inner surface of the fused-silica capillary. This coating helps to minimize the interaction of analytes, especially proteins, with the negatively charged silanol groups on the capillary wall, thereby reducing peak tailing and improving separation efficiency.

Key Applications

The unique properties of **AMPSO sodium salt** make it a valuable tool for various applications in capillary electrophoresis, including:

- **Protein Analysis:** The zwitterionic nature of AMPSO helps to reduce the adsorption of proteins onto the capillary wall, leading to improved peak shape and resolution. This is particularly beneficial for the separation of proteins with a wide range of isoelectric points (pI).
- **Small Molecule Analysis:** AMPSO can be employed as a background electrolyte component for the separation of small charged molecules, where maintaining a specific and stable pH is critical for achieving optimal separation.
- **Chiral Separations:** In combination with chiral selectors, AMPSO can be used to create a stable and effective background electrolyte system for the enantioseparation of pharmaceutical compounds.

Experimental Protocols

Protocol 1: General Protein Separation using AMPSO Buffer

This protocol outlines a general method for the separation of a standard protein mixture using an AMPSO-based background electrolyte.

1. Materials and Reagents:

- **AMPSO sodium salt**
- Sodium hydroxide (NaOH) for pH adjustment
- Hydrochloric acid (HCl) for pH adjustment
- Deionized water (18.2 MΩ·cm)
- Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length)

- Standard protein mixture (e.g., lysozyme, cytochrome c, myoglobin)
- Capillary electrophoresis system with UV detection

2. Background Electrolyte (BGE) Preparation:

- Prepare a 100 mM stock solution of **AMPSO sodium salt** in deionized water.
- For a typical running buffer, dilute the stock solution to a final concentration of 20-50 mM.
- Adjust the pH of the BGE to the desired value (e.g., pH 9.0) using a dilute solution of NaOH or HCl. The optimal pH will depend on the pI of the proteins being separated.
- Filter the BGE through a 0.22 μ m syringe filter before use to remove any particulate matter.

3. Capillary Conditioning:

- Flush the new capillary with 1 M NaOH for 30 minutes.
- Rinse with deionized water for 15 minutes.
- Flush with 0.1 M HCl for 15 minutes.
- Rinse with deionized water for 15 minutes.
- Finally, equilibrate the capillary with the running BGE for at least 15 minutes before the first injection.
- Between runs, flush the capillary with 0.1 M NaOH (2 min), water (2 min), and then the running BGE (5 min) to ensure reproducibility.

4. Sample Preparation:

- Dissolve the standard protein mixture in deionized water or a buffer with a lower ionic strength than the BGE to a final concentration of 0.1-1.0 mg/mL for each protein.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to remove any insoluble material.[2]

5. Electrophoretic Conditions:

Parameter	Value
Capillary:	Fused-silica, 50 µm i.d., 50 cm total length
BGE:	25 mM AMPSO, pH 9.0
Injection:	Hydrodynamic (pressure) injection at 50 mbar for 5 seconds
Voltage:	+20 kV to +30 kV
Temperature:	25°C
Detection:	UV absorbance at 214 nm

6. Data Analysis:

- Analyze the resulting electropherogram to determine the migration time, peak area, and peak resolution for each protein.
- The migration order will depend on the charge-to-size ratio of the proteins at the operating pH.

Protocol 2: Optimization of AMPSO Concentration for Small Molecule Separation

This protocol provides a framework for optimizing the concentration of AMPSO in the BGE for the separation of a mixture of small acidic and basic compounds.

1. Materials and Reagents:

- AMPSO sodium salt**
- Boric acid
- Sodium tetraborate
- Deionized water (18.2 MΩ·cm)

- Model small molecule mixture (e.g., a mix of acidic, basic, and neutral compounds)
- Capillary electrophoresis system with UV or DAD detection

2. BGE Preparation and Optimization:

- Prepare a series of background electrolytes with varying concentrations of **AMPSO sodium salt** (e.g., 10 mM, 25 mM, 50 mM, 75 mM, 100 mM).
- A common co-buffer system, such as borate, can be used to maintain a stable pH. For example, prepare a 50 mM sodium borate buffer and add the varying concentrations of AMPSO.
- Adjust the pH of each BGE to a constant value (e.g., pH 9.2) using boric acid or sodium hydroxide.
- Filter all BGEs through a 0.22 μm filter.

3. Capillary Conditioning and Sample Preparation:

- Follow the capillary conditioning and sample preparation steps as outlined in Protocol 1. The sample concentration for small molecules is typically in the range of 10-100 $\mu\text{g/mL}$.

4. Electrophoretic Analysis:

- Perform electrophoretic runs for the small molecule mixture using each of the prepared BGEs.
- Keep all other CE parameters (voltage, temperature, injection) constant across all runs to ensure a valid comparison.

Parameter	Value
Capillary:	Fused-silica, 50 µm i.d., 60 cm total length
BGE:	50 mM Sodium Borate with varying AMPSO concentration (10-100 mM), pH 9.2
Injection:	Electrokinetic injection at 5 kV for 3 seconds
Voltage:	+25 kV
Temperature:	25°C
Detection:	UV absorbance at a wavelength appropriate for the analytes

5. Data Evaluation and Optimization:

- Create a table summarizing the migration time, peak efficiency (theoretical plates), and resolution between critical peak pairs for each AMPSO concentration.
- Plot these parameters as a function of AMPSO concentration to visualize the effect and determine the optimal concentration that provides the best separation in the shortest analysis time.

Data Presentation

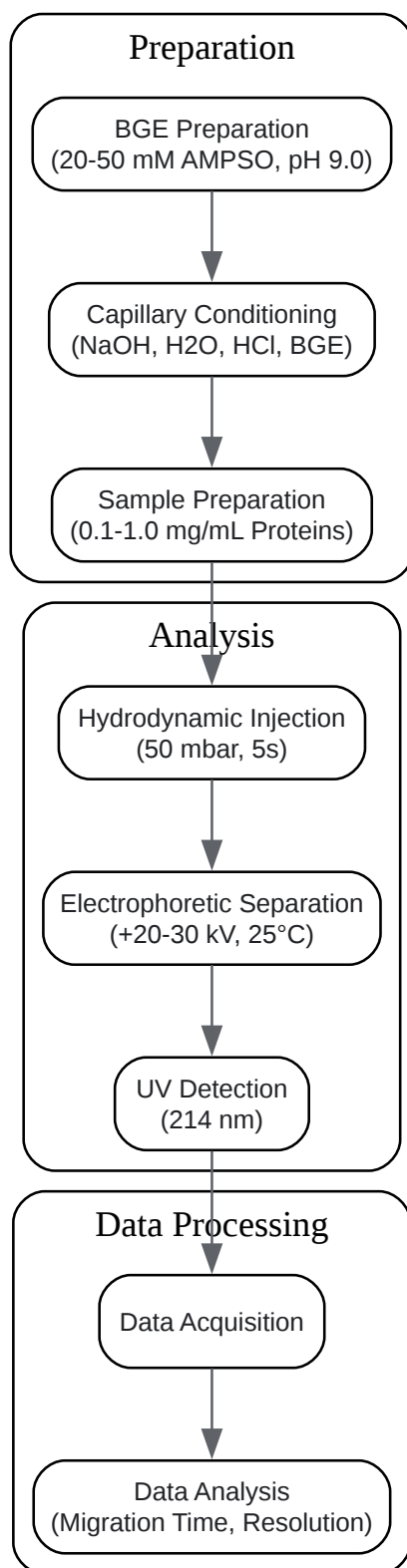
Table 1: Effect of AMPSO Concentration on Separation of a Model Protein Mixture

AMPSO Conc. (mM)	Migration Time (min) - Lysozyme	Migration Time (min) - Cytochrome c	Resolution (Lysozyme/Cytochrome c)	Peak Efficiency (N) - Lysozyme
10	4.2	4.8	1.8	150,000
25	5.1	5.9	2.5	220,000
50	6.5	7.6	2.9	250,000
75	8.2	9.5	2.7	230,000

Note: The data presented in this table is illustrative and will vary depending on the specific analytes and experimental conditions.

Visualizations

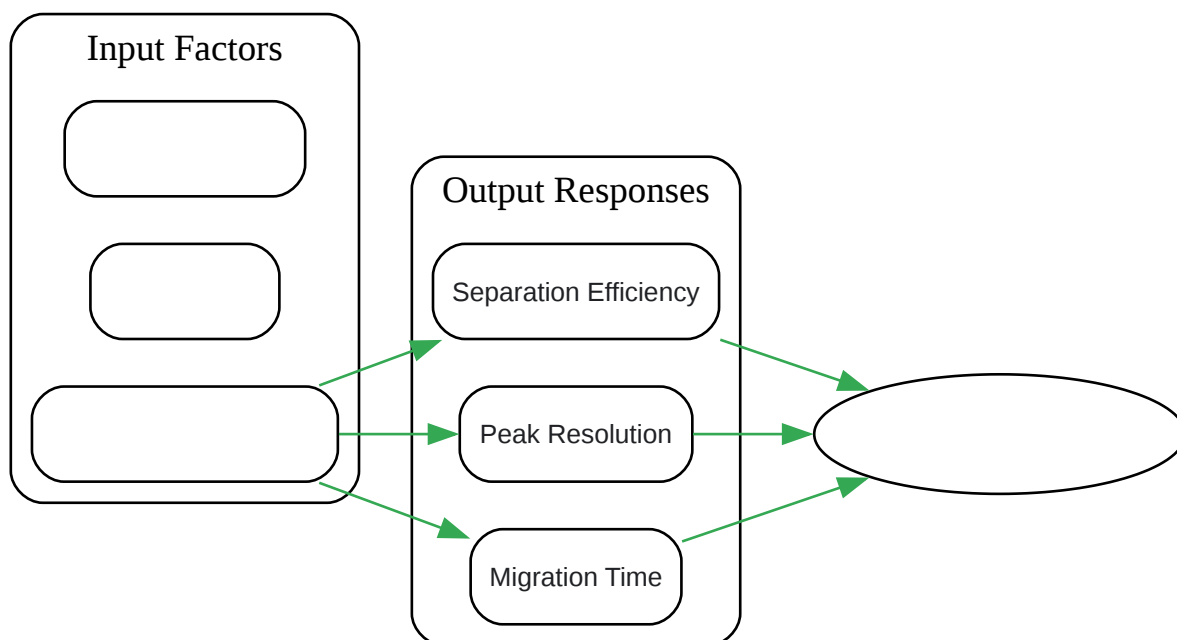
Experimental Workflow for Protocol 1



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Caption: Workflow for protein separation using AMPSO buffer.

Logical Relationship for BGE Optimization in Protocol 2



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Caption: Optimization of AMPSO concentration for small molecule analysis.

Conclusion

AMPSO sodium salt is a versatile and effective zwitterionic buffer for a range of capillary electrophoresis applications. Its ability to maintain a stable alkaline pH while minimizing protein-wall interactions makes it particularly well-suited for the analysis of proteins and peptides. By systematically optimizing the concentration of AMPPO in the background electrolyte, researchers can achieve high-resolution separations for a variety of analytes. The provided protocols offer a starting point for method development, which can be further refined to meet the specific requirements of the analysis.

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References

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